molecular formula C22H24N4O3 B2639287 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide CAS No. 902922-49-0

2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B2639287
CAS No.: 902922-49-0
M. Wt: 392.459
InChI Key: IPARSAXPXHUTCA-UHFFFAOYSA-N
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Description

2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with a cyclohexyl group and a 2-methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a multi-step reaction starting from readily available precursors such as 2-aminopyridine and diethyl malonate. The reaction involves cyclization and subsequent functionalization to introduce the desired substituents.

    Introduction of the cyclohexyl group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with a cyclohexyl halide under basic conditions.

    Attachment of the 2-methylphenylacetamide moiety: This is typically achieved through an amide coupling reaction using 2-methylphenylacetic acid and an appropriate coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
  • **2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Uniqueness

2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-8-5-6-12-18(15)24-19(27)14-25-20-17(11-7-13-23-20)21(28)26(22(25)29)16-9-3-2-4-10-16/h5-8,11-13,16H,2-4,9-10,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPARSAXPXHUTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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